Cas no 28466-69-5 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine)
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,3,5-dimethyl-1-(phenylmethyl)-
- 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ylamine
- 1-Benzyl-3,5-dimethyl-4-aminopyrazole
- 1-Benzyl-3,5-dimethylpyrazol-4-ylamin
- 3,5-dimethyl-1-benzylpyrazole-4-ylamine
- 4-Amino-1-benzyl-3,5-dimethylpyrazole
- AC1L4H4M
- BRN 0181057
- Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
- FT-0678532
- AKOS000103852
- Pyrazol-4-amine, 1-benzyl-3,5-dimethyl-
- EN300-227667
- NCGC00247220-01
- FS-1958
- MFCD01693691
- DTXSID30182686
- 2-METHOXYCINNAMICACID
- VEEPGIBHWRABJA-UHFFFAOYSA-N
- 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(phenylmethyl)-
- 28466-69-5
- CHEMBL1323556
- 1-benzyl-3,5-dimethyl-pyrazol-4-amine
- Oprea1_743706
- MLS000706008
- SMR000227889
- HMS2519M24
- SCHEMBL10186934
- 1-benzyl-3, 5-dimethylpyrazol-4-amine
- 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine #
- Z274767340
- 1-benzyl-3,5-dimethylpyrazol-4-amine
- STK347831
- ALBB-002142
- AK-968/41018306
- DB-425992
- G32654
-
- MDL: MFCD01693691
- Inchi: 1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
- InChI Key: VEEPGIBHWRABJA-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C(C)=C(C(C)=N1)N
Computed Properties
- Exact Mass: 201.12675
- Monoisotopic Mass: 201.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.12
- Boiling Point: 373.7°Cat760mmHg
- Flash Point: 179.8°C
- Refractive Index: 1.599
- PSA: 43.84
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113924-5g |
1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 95% | 5g |
$602 | 2021-08-06 | |
| TRC | B535515-50mg |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535515-100mg |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535515-500mg |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM113924-5g |
1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 95% | 5g |
$602 | 2024-07-28 | |
| Fluorochem | 030615-1g |
1-Benzyl-3,5-dimethyl-1 H -pyrazol-4-ylamine |
28466-69-5 | 95% | 1g |
£120.00 | 2022-03-01 | |
| Fluorochem | 030615-2g |
1-Benzyl-3,5-dimethyl-1 H -pyrazol-4-ylamine |
28466-69-5 | 95% | 2g |
£213.00 | 2022-03-01 | |
| Alichem | A049005225-5g |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 95% | 5g |
$563.92 | 2023-09-02 | |
| eNovation Chemicals LLC | D664730-5g |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 95% | 5g |
$765 | 2024-05-24 | |
| Enamine | EN300-227667-0.05g |
1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine |
28466-69-5 | 95.0% | 0.05g |
$37.0 | 2025-02-20 |
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Suppliers
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 28466-69-5, commonly referred to as 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug discovery. The pyrazole ring serves as a versatile scaffold for the attachment of various substituents, making it a valuable structure in medicinal chemistry.
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is characterized by its unique structure, which includes a benzyl group attached to the pyrazole ring at position 1, along with methyl groups at positions 3 and 5. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and bioavailability. Recent studies have highlighted the potential of this compound in modulating cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases.
One of the most notable aspects of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is its role in drug design. Researchers have exploited its structural flexibility to develop analogs with enhanced pharmacokinetic profiles. For instance, modifications to the benzyl group or the methyl substituents have been shown to improve solubility and permeability, thereby enhancing the compound's bioavailability. These findings underscore the importance of structural optimization in drug development.
The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or nucleophilic aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Such innovations are pivotal in scaling up production for preclinical and clinical studies.
In terms of biological activity, 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine has demonstrated potent inhibitory effects on several enzymes and receptors associated with inflammatory diseases and cancer. For example, studies have shown that this compound can inhibit COX enzymes (cyclooxygenase), which are key players in inflammation and pain signaling. Additionally, its ability to modulate GPCRs makes it a promising candidate for treating conditions such as hypertension and neurodegenerative disorders.
Recent research has also explored the potential of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine as a radiosensitizer in cancer therapy. By enhancing the sensitivity of tumor cells to radiation therapy while sparing normal tissues, this compound could significantly improve treatment outcomes for patients with refractory cancers. Preclinical trials have yielded encouraging results, paving the way for further investigation in clinical settings.
Another area where 1-Benzyl-3,5-dimethyl-1H-pyrazol-amine has shown promise is in its application as a chiral catalyst in asymmetric synthesis. The presence of chiral centers in this molecule allows it to act as a chiral auxiliary or ligand in enantioselective reactions. This property has been leveraged to synthesize enantiomerically pure compounds that are essential for drug development and other pharmaceutical applications.
The environmental impact of 1-Benzyl-CAS No. 28466... has also been a topic of recent research interest. Studies have focused on assessing its biodegradability and toxicity profiles under various conditions. Understanding these parameters is crucial for ensuring sustainable practices during manufacturing and disposal processes.
In conclusion, 1-Benzyl-CAS No... represents a multifaceted compound with significant potential across diverse fields within chemistry and pharmacology. Its structural versatility combined with cutting-edge research findings positions it as a valuable tool in advancing drug discovery and development efforts.
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